2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene
Overview
Description
2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene is a heterocyclic compound that features a thiophene ring fused with a benzene ring, along with a nitro group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene typically involves the nitration of 4,5,6,7-tetrahydrobenzo[b]thiophene. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with a nitrating agent such as nitric acid in the presence of sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anti-cancer agents.
Material Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Studies: It is investigated for its potential as an inhibitor of specific enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene largely depends on its derivatives and the specific biological target. For instance, its reduction product, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene, can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: The amino derivative of the compound, which has different reactivity and biological activity.
Uniqueness: 2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various derivatives with potential therapeutic applications .
Properties
IUPAC Name |
2-nitro-4,5,6,7-tetrahydro-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVYIGULZJYCHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261793 | |
Record name | 4,5,6,7-Tetrahydro-2-nitrobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57021-50-8 | |
Record name | 4,5,6,7-Tetrahydro-2-nitrobenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57021-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-2-nitrobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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